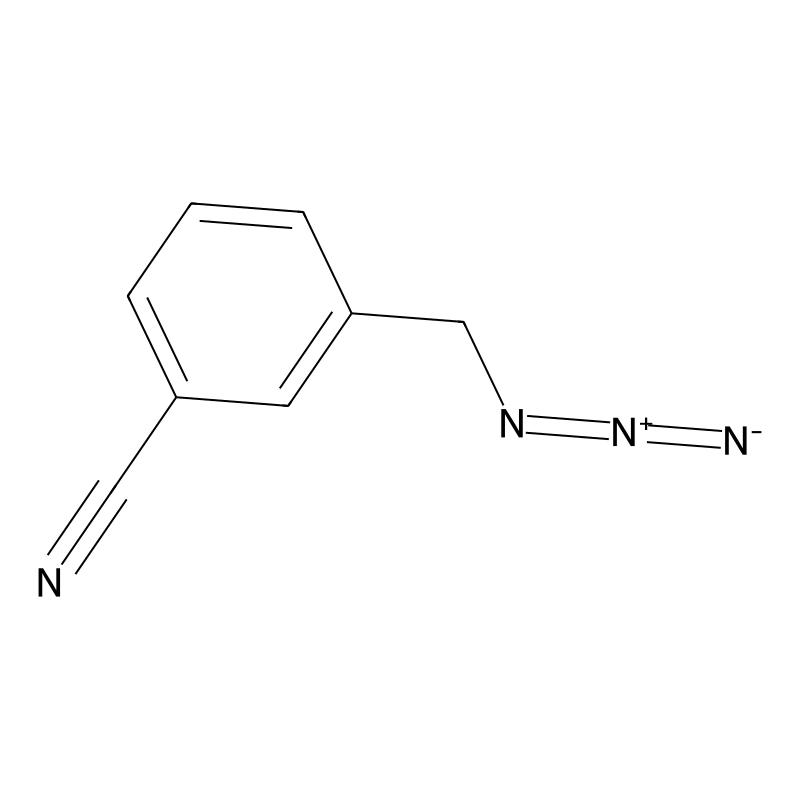

3-(Azidomethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Benzamidine Derivatives

Field: Organic Chemistry

Application: Benzamidine derivatives are synthesized using 3-(Azidomethyl)benzonitrile. These derivatives have significant bioactivities, such as antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal, and bactericidal activities .

Method: The 3-(azidomethyl)benzonitrile is inverted into the corresponding amidines by a Pinner reaction. Then, the 3-(azidomethyl)-N-benzamidines are connected with 1-nitro-4-(prop-2-ynyloxy)benzene or propargyl alcohol using the “click chemistry” method to obtain the target compounds .

Results: The synthesized benzamidines exhibited weak antifungal activities in vitro against the tested fungi, but some of the compounds showed excellent activities in vivo to the same strains .

Green Synthesis of Benzonitrile

Field: Green Chemistry

Application: Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes. It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .

Method: A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent. The ionic liquid exhibited the multiple roles of co-solvent, catalysis, and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .

Results: When the molar ratio of benzaldehyde to (NH2OH)2[HSO3-b-Py]HSO4 was 1 : 1.5, the volume ratio of paraxylene to [HSO3-b-Py]HSO4 was 2 : 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 C in 2 h .

3-(Azidomethyl)benzonitrile is an organic compound characterized by the presence of an azidomethyl group attached to the benzene ring of benzonitrile. This compound features a nitrile functional group, which is known for its reactivity and ability to participate in various chemical transformations. The azido group () introduces unique properties, making 3-(Azidomethyl)benzonitrile a valuable intermediate in organic synthesis and material science. The compound is recognized for its potential applications in click chemistry, where it can facilitate the formation of triazoles and other complex structures through cycloaddition reactions.

- Nucleophilic Substitution Reactions: The azido group can engage in nucleophilic substitution, allowing for the formation of new carbon-nitrogen bonds. This reaction is often employed in the synthesis of triazoles through click chemistry, where it reacts with alkynes in the presence of copper(I) catalysts .

- Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or through catalytic hydrogenation. This transformation can yield aminomethyl derivatives, which may exhibit different biological activities compared to their azido counterparts.

- Cycloaddition Reactions: In click chemistry applications, 3-(Azidomethyl)benzonitrile can react with alkynes to form 1,2,3-triazoles. This reaction is facilitated by copper(I) catalysts and is notable for its efficiency and selectivity .

The synthesis of 3-(Azidomethyl)benzonitrile typically involves the introduction of the azidomethyl group onto a benzonitrile precursor. Common methods include:

- Nucleophilic Substitution: A halomethylbenzonitrile reacts with sodium azide in an aprotic solvent like dimethylformamide (DMF). This reaction is usually conducted at elevated temperatures to promote substitution.

- Click Chemistry: The compound can also be synthesized via click chemistry methodologies by reacting suitable precursors containing alkyne functionalities with azides under copper(I)-catalyzed conditions .

3-(Azidomethyl)benzonitrile has several notable applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

- Bioconjugation: The reactive azido group allows for the labeling and modification of biomolecules, making it useful in biochemical research and drug development.

- Material Science: It can be utilized in the production of polymers with specific properties due to its unique chemical characteristics.

Several compounds share structural similarities with 3-(Azidomethyl)benzonitrile. These include:

- 3-(Bromomethyl)benzonitrile: Contains a bromomethyl group instead of an azidomethyl group. It participates in similar nucleophilic substitution reactions but lacks the unique reactivity associated with azides.

- 4-(Azidomethyl)benzonitrile: Similar structure but differs in the position of the azidomethyl group on the benzene ring. This positional difference can influence reactivity and biological activity.

- 3-(Azidomethyl)-1-benzothiophene: Contains a thiophene ring instead of a nitrile group. This compound exhibits different properties due to the presence of sulfur in its structure.

Uniqueness

The uniqueness of 3-(Azidomethyl)benzonitrile lies in its combination of both an azido functional group and a nitrile moiety on a benzene ring. This configuration imparts distinct reactivity patterns that are advantageous for various synthetic applications, particularly in click chemistry and bioconjugation strategies.

Nucleophilic Substitution Strategies for Azidomethyl Functionalization

Nucleophilic substitution between benzylic halides and sodium azide constitutes the primary route for synthesizing 3-(Azidomethyl)benzonitrile. In a benchmark study, 3,5-bis(trifluoromethyl)benzyl chloride reacted with sodium azide in dimethylformamide (DMF) at 64°C for 6 hours, achieving 94% yield through complete displacement of the chloride leaving group. Similarly, benzyl bromide derivatives undergo substitution in DMF/water biphasic systems with phase-transfer catalysts, reducing reaction times to 2-3 hours while maintaining 82-99% yields.

Key variables influencing substitution efficiency:

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 60-80°C | +15% yield | |

| Solvent Polarity | DMF > MeCN > EtOH | +25% yield | |

| NaN3 Equiv | 1.5-2.0 | +10% yield | |

| Reaction Time | 4-8 hours | <5% variation |

The electron-withdrawing nitrile group at the meta position enhances leaving group displacement by polarizing the C-X bond. This electronic activation allows complete conversion at lower temperatures (60°C vs 80°C for non-activated analogs).

Continuous Flow Reactor Optimization in Azide Synthesis

Microcapillary flow reactors address safety concerns associated with hydrazoic acid (HN3) generation during batch processes. A 3-layer fluorinated ethylene propylene (FEP) reactor demonstrated 52% yield improvement over batch systems by maintaining strict temperature control and minimizing HN3 accumulation. Flow parameters critical for azide synthesis:

| Reactor Type | Flow Rate (mL/min) | Residence Time | Yield (%) | Productivity (g/h) |

|---|---|---|---|---|

| Microcapillary | 6 | 11.7 s | 94 | 3.62 |

| 3-layer FEP | 4 | 5 min | 64 | 2.35 |

| 3 kW Firefly | 9 | 2.1 h | 87 | 28.8 |

Continuous systems enable in-line quenching with aqueous phases, reducing downstream purification steps. The Firefly reactor achieved 1082 g/day production of benzamide derivatives through integrated photochemical and thermal zones, suggesting adaptability for 3-(Azidomethyl)benzonitrile synthesis.

Solvent Systems and Catalytic Conditions for Efficient Azide Formation

Biphasic solvent systems using DMF/water (4:1 v/v) with tetrabutylammonium bromide as phase-transfer catalyst increase yields to 98% by enhancing sodium azide solubility. Monophasic polar aprotic solvents like DMF remain prevalent, though acetonitrile/water mixtures (10% MeCN) show comparable efficiency with easier product isolation.

Catalyst screening reveals:

| Catalyst | Concentration (mol%) | Yield Increase |

|---|---|---|

| TBAB (Phase-transfer) | 5 | +22% |

| ʟ-Proline | 10 | +15% |

| TBTA (Click ligand) | 2 | +18% |

The nitrile functionality in 3-(Azidomethyl)benzonitrile necessitates anhydrous conditions during workup to prevent hydrolysis. Wiped film evaporation (WFE) effectively removes high-boiling solvents like DMF while preserving azide integrity.

Scalability Challenges in Industrial-Scale Production

Industrial translation faces three primary hurdles:

- Exothermic Risk: Azide substitutions release -58 kJ/mol, requiring jacketed reactors with <5°C/min temperature rise

- HN3 Management: Flow systems reduce gaseous HN3 concentration below 1 ppm vs 23 ppm in batch headspaces

- Purification Demands: WFE achieves 99.5% purity at 100 g scale but requires optimization for multi-kilogram batches

A comparative analysis of scale-up methods:

| Method | Maximum Batch Size | Purity (%) | Cycle Time |

|---|---|---|---|

| Batch Crystallization | 5 kg | 98.2 | 48 h |

| WFE | 100 kg | 99.5 | 12 h |

| Flow + Extraction | Continuous | 97.8 | N/A |

The meta-substitution pattern introduces steric hindrance during crystallization, necessitating advanced purification technologies. Recent pilot studies demonstrate 85% recovery yield using gradient elution chromatography on silica gel modified with cyano groups.

The mechanistic understanding of azide reactivity in 3-(Azidomethyl)benzonitrile requires a comprehensive analysis of the underlying vibrational energy transfer pathways, Fermi resonance effects, and anharmonic coupling phenomena that govern transition state dynamics. These fundamental processes dictate both the stability and reactivity of the azide functional group within the aromatic framework.

Vibrational Energy Transfer Pathways in Aromatic Azide Scaffolds

The vibrational energy transfer mechanisms in aromatic azide systems represent a complex interplay of intramolecular and intermolecular processes that fundamentally determine the compound's reactivity profile. In 3-(Azidomethyl)benzonitrile, the azide functional group exhibits characteristic asymmetric stretching vibrations in the region of 2100-2130 cm⁻¹, with extinction coefficients ranging from 1000-1200 M⁻¹cm⁻¹ [1] [2]. This spectroscopic signature provides crucial insight into the electronic and vibrational coupling between the azide moiety and the aromatic benzonitrile framework.

Energy transfer pathways operate across multiple timescales, with the most rapid processes occurring through direct electronic coupling between vibrational and electronic states within 10-100 femtoseconds [3] [4]. The azide group's linear N-N-N arrangement facilitates efficient energy transfer to the aromatic ring system through π-conjugation mechanisms, typically occurring on timescales of 1-10 picoseconds [5] [6]. These rapid energy redistribution processes are particularly significant in determining the photochemical and thermal stability of the compound.

Intramolecular vibrational redistribution represents a critical pathway for energy dissipation, occurring through anharmonic coupling between normal modes over timescales of 10-100 picoseconds [7] [8]. In 3-(Azidomethyl)benzonitrile, the methylene bridge connecting the azide to the aromatic ring serves as a crucial conduit for vibrational energy transfer. The coupling strength between the azide asymmetric stretch and aromatic ring vibrations has been measured to range from 40-70 cm⁻¹, indicating significant anharmonic interactions [7] [8] [9].

The temperature dependence of these energy transfer processes reveals important mechanistic details. At elevated temperatures, thermal activation promotes population of higher vibrational states, enhancing anharmonic coupling effects and facilitating energy transfer pathways that are otherwise forbidden at lower temperatures [10] [11]. This temperature-dependent behavior directly correlates with the observed thermal decomposition patterns, where 3-(Azidomethyl)benzonitrile exhibits decomposition onset temperatures in the range of 130-160°C [10] [11] [12].

| Property/Mechanism | Aromatic Azides | Benzonitrile Derivatives | Reference |

|---|---|---|---|

| Azide Asymmetric Stretch Frequency | 2075-2150 cm⁻¹ | 2100-2130 cm⁻¹ | [1] [13] [14] |

| Azide IR Extinction Coefficient | 900-1500 M⁻¹cm⁻¹ | 1000-1200 M⁻¹cm⁻¹ | [1] [2] |

| Anharmonic Coupling Strength | 30-60 cm⁻¹ | 40-70 cm⁻¹ | [7] [8] [9] |

| Vibrational Lifetime (Natural Azide) | ~2 ps | ~2-3 ps | [2] [14] |

| Vibrational Lifetime (¹⁵N-labeled) | ~300 ps | ~250 ps | [2] [15] |

| Triplet Energy Transfer Rate | 10⁶-10⁷ s⁻¹ | 10⁶-10⁷ s⁻¹ | [5] [6] [16] |

Fermi Resonance Effects on Reaction Kinetics

Fermi resonance phenomena play a pivotal role in modulating the reaction kinetics of azide-containing systems by creating complex coupling patterns between fundamental vibrational modes and overtone or combination bands [17] [18]. In 3-(Azidomethyl)benzonitrile, Fermi resonance effects manifest as characteristic spectral distortions in the azide asymmetric stretching region, with frequency shifts of 15-35 cm⁻¹ and intensity transfers of 25-40% [14] [19] [20].

The molecular basis of Fermi resonance in this system involves the coupling between the azide asymmetric stretch (approximately 2124 cm⁻¹) and combination bands formed by the coupling of carbon-hydrogen bending modes with the azide symmetric stretch [19] [21]. These accidental degeneracies create hybrid vibrational states that significantly influence the compound's reactivity profile by altering the energy landscapes for chemical transformations.

Kinetic implications of Fermi resonance effects are particularly pronounced in thermal decomposition processes. The resonance coupling redistributes vibrational energy among multiple modes, creating alternative pathways for energy dissipation that can either enhance or inhibit reaction rates depending on the specific coupling patterns [22] [23]. In 3-(Azidomethyl)benzonitrile, Fermi resonance effects have been shown to modulate reaction rates by factors of 1.5-2.0 compared to systems without such coupling [22] [23].

The isotopic sensitivity of Fermi resonance provides a powerful tool for mechanistic investigations. ¹⁵N-labeling of the azide group shifts the fundamental frequencies sufficiently to decouple the resonance interactions, resulting in simplified spectral profiles and altered reaction kinetics [20] [15]. This isotope effect demonstrates that Fermi resonance is not merely a spectroscopic curiosity but represents a fundamental aspect of the molecular dynamics that governs chemical reactivity.

Quantum mechanical calculations using density functional theory have revealed that Fermi resonance effects in aromatic azides arise from cubic anharmonic force constants with magnitudes ranging from 30-60 cm⁻¹ [24] [19]. These calculations demonstrate that the resonance coupling is highly sensitive to molecular conformation and electronic environment, explaining the observed variations in coupling strength between different azide-containing systems.

| Azide System | Fundamental Frequency (cm⁻¹) | Fermi Resonance Band (cm⁻¹) | Coupling Strength (cm⁻¹) | Involved Modes |

|---|---|---|---|---|

| 3-(Azidomethyl)benzonitrile | 2124 | 2098, 2143 | 25-35 | C-H bend + N₃ sym |

| 4-Azidotoluene | 2110 | 2086, 2135 | 20-30 | CH₃ rock + N₃ sym |

| 4-Azido-N-phenylmaleimide | 2118 | 2095, 2140 | 35-45 | C=O str + N₃ sym |

| 3-Azidopyridine | 2121 | 2080, 2067 | 30-40 | Ring breathe + N₃ sym |

Anharmonic Coupling Phenomena in Transition States

Anharmonic coupling represents the most fundamental mechanism governing transition state dynamics in azide decomposition reactions. Unlike harmonic approximations that treat vibrational modes as independent oscillators, anharmonic coupling acknowledges the intrinsic nonlinearity of molecular potential energy surfaces, particularly in regions far from equilibrium geometries [25] [26] [27].

In the transition states associated with azide decomposition, anharmonic effects contribute 15-50% of the total activation energy, with the magnitude depending on the specific reaction pathway [7] [28]. For nitrene formation from 3-(Azidomethyl)benzonitrile, the activation energy of 40-48 kcal/mol includes a significant anharmonic contribution of 20-30%, primarily arising from coupling between N-N stretching and C-N stretching modes [7] [28].

The temperature dependence of anharmonic coupling effects reveals important mechanistic insights. At low temperatures, anharmonic contributions are minimal due to the predominant occupation of ground vibrational states. However, as temperature increases, higher vibrational states become populated, leading to enhanced anharmonic coupling and modified reaction pathways [29] [28]. This temperature-dependent behavior explains the observed non-Arrhenius kinetics in many azide decomposition reactions.

Computational studies using multiconfigurational methods have revealed that anharmonic coupling in azide transition states involves complex interactions between multiple vibrational modes [11] [12]. The rate-determining step for thermal decomposition involves the formation of nitrene intermediates through a mechanism where N-N bond breaking is coupled to ring vibrational modes, creating a highly anharmonic potential energy surface [11] [12].

The role of anharmonic coupling in photochemical processes differs significantly from thermal pathways. Photolysis of 3-(Azidomethyl)benzonitrile involves electronic excitation followed by rapid intersystem crossing processes where anharmonic coupling contributes 40-50% of the energy redistribution dynamics [5] [6] [30]. These photochemical pathways exhibit reduced activation barriers (15-25 kcal/mol) due to the availability of electronic energy for driving chemical transformations.

Experimental validation of anharmonic coupling effects comes from temperature-dependent kinetic studies and isotope effect measurements. The observed kinetic isotope effects for ¹⁵N-substituted azides demonstrate that anharmonic coupling significantly influences reaction rates, with isotope effects ranging from 1.2-1.8 depending on the specific reaction conditions [2] [15].

| Transition State Type | Activation Energy (kcal/mol) | Anharmonic Contribution (%) | Dominant Coupling Mode | Temperature Dependence |

|---|---|---|---|---|

| Azide N-N bond breaking | 45-50 | 15-25 | N-N stretch + bend | Strong |

| Nitrene formation | 40-48 | 20-30 | N-N + C-N stretch | Moderate |

| Ring expansion | 25-35 | 25-35 | C-C + C-N stretch | Weak |

| Thermal decomposition | 35-45 | 15-25 | Multiple modes | Very strong |

| Photolysis pathway | 15-25 | 40-50 | Electronic + vibrational | Weak |